Benzo[d][1,3]dioxol-5-ylglycine
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Overview
Description
Benzo[d][1,3]dioxol-5-ylglycine is an organic compound that features a benzo[1,3]dioxole ring structure attached to an amino acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d][1,3]dioxol-5-ylglycine typically involves the reaction of benzo[1,3]dioxole derivatives with amino acetic acid under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzo[d][1,3]dioxol-5-ylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for arylation, hydrogen gas for hydrogenation, and various oxidizing and reducing agents depending on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[1,3]dioxole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Benzo[d][1,3]dioxol-5-ylglycine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzo[d][1,3]dioxol-5-ylglycine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[1,3]dioxole structure and have been studied for their anticancer properties.
Benzo[d][1,3]dioxole substituted organo selenium compounds: These compounds also feature the benzo[1,3]dioxole ring and have applications in organic synthesis and pharmaceuticals.
Uniqueness
Benzo[d][1,3]dioxol-5-ylglycine is unique due to its specific combination of the benzo[1,3]dioxole ring with an amino acetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C9H9NO4 |
---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylamino)acetic acid |
InChI |
InChI=1S/C9H9NO4/c11-9(12)4-10-6-1-2-7-8(3-6)14-5-13-7/h1-3,10H,4-5H2,(H,11,12) |
InChI Key |
UBQVWUJLVYTCIT-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NCC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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